molecular formula C10H11N3O2 B2427900 Ethyl 2-amino-1h-benzo[d]imidazole-4-carboxylate CAS No. 1531188-96-1

Ethyl 2-amino-1h-benzo[d]imidazole-4-carboxylate

Cat. No. B2427900
CAS RN: 1531188-96-1
M. Wt: 205.217
InChI Key: NFAQZLYBYSMEPE-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1h-benzo[d]imidazole-4-carboxylate is a ring-substituted-1H-imidazole-4-carboxylic acid derivative . It has been shown to act as a new class of anti-tuberculosis agents . It is also an impurity of Dabigatran, a potent anticoagulant .


Synthesis Analysis

The synthesis of Ethyl 2-amino-1h-benzo[d]imidazole-4-carboxylate involves the NH4Cl-catalyzed amidation of ethyl benzo[d]imidazole-2-carboxylates . These intermediates are obtained through a green “all water” one-pot synthetic route following a tandem N-arylation-reduction-cyclocondensation procedure .


Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-1h-benzo[d]imidazole-4-carboxylate is characterized by an identical system of hydrogen bonds, C (4), as observed in the structures of these compounds . Solid-state N

Scientific Research Applications

Antimicrobial Activity

Ethyl 2-amino-1H-benzo[d]imidazole-4-carboxylate derivatives have shown promising antimicrobial potential. Researchers have synthesized silver(I) complexes of benzimidazole, including this compound, and evaluated their activity against bacteria (e.g., S. epidermidis, S. aureus) and fungi (e.g., C. albicans) .

Antitumor Properties

Certain derivatives of this compound exhibit antitumor activity. For instance, 1-substituted-2-(5-substituted-1-phenyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole derivatives were evaluated against cancer cell lines (e.g., MCF-7, CaCo-2). These compounds could potentially serve as antitumor agents .

Anti-Quorum Sensing (AQ) Activity

Ethyl 2-amino-1H-benzo[d]imidazole-4-carboxylate derivatives have been investigated for their ability to block quorum sensing (QS) signals. Inhibition of QS can impact bacterial virulence and biofilm formation. Researchers explored these compounds as potential therapeutic agents against bacterial infections .

Synthetic Routes and Catalysts

Various synthetic routes have been explored for the preparation of imidazole derivatives. For example, 1-benzyl-2-aryl-1H-benzo[d]imidazole derivatives were synthesized using a heterogeneous catalyst in water. These studies contribute to the development of efficient synthetic methods for this compound class .

Other Potential Applications

Beyond the mentioned fields, further investigations are ongoing. Researchers continue to explore the pharmacological properties, enzyme inhibition, and other biological activities associated with Ethyl 2-amino-1H-benzo[d]imidazole-4-carboxylate and its derivatives.

properties

IUPAC Name

ethyl 2-amino-1H-benzimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-15-9(14)6-4-3-5-7-8(6)13-10(11)12-7/h3-5H,2H2,1H3,(H3,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAQZLYBYSMEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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